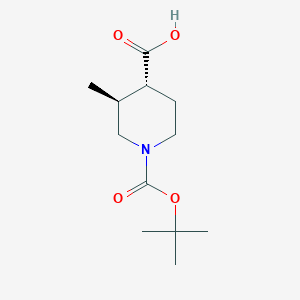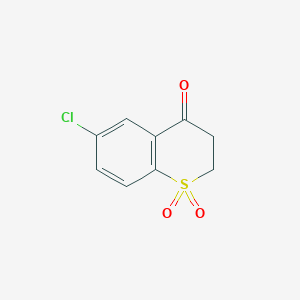
2-Chloro-4-fluoro-1-isothiocyanatobenzene
Descripción general
Descripción
2-Chloro-4-fluoro-1-isothiocyanatobenzene is a chemical compound with the molecular formula C7H3ClFNS and a molecular weight of 187.62 . It is used for research purposes .
Synthesis Analysis
The synthesis of 2-chloro-1-fluoro-4-isothiocyanatobenzene is analogous to that of 3-chloro-4-fluoroaniline. The product is obtained as a light yellow liquid with a yield of 79.8% .Molecular Structure Analysis
The molecular structure of this compound consists of 7 carbon atoms, 3 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 1 nitrogen atom, and 1 sulfur atom .Physical And Chemical Properties Analysis
This compound is a light yellow liquid . It has a molecular weight of 187.62 .Aplicaciones Científicas De Investigación
1. Building Blocks for Pharmaceutical Research
2-Chloro-4-fluoro-1-isothiocyanatobenzene can be used to create naphthalene derivatives with unique substituent patterns. These derivatives are valuable as building blocks in pharmaceutical and agricultural research. For instance, the Diels-Alder reaction involving specifically designed arynes and furans facilitates the creation of these naphthalene derivatives, demonstrating potential in drug development and agricultural applications (Masson & Schlosser, 2005).
2. Synthesis of Pesticide Intermediates
This compound is instrumental in synthesizing key intermediates for pesticides, such as methyl 5-amino-2-chloro-4-fluorophenylthioacetate. This process involves a series of reactions, including the Schiemann reaction, oxychlorination, and nitration, demonstrating its importance in the synthesis of agricultural chemicals (Xiao-hua Du et al., 2005).
3. Investigation of Reaction Mechanisms
The compound plays a role in understanding aromatic nucleophilic substitution (SNAr) reactions. Studies exploring the SNAr reactions in various solvents provide insights into reaction rates and mechanisms. This understanding is vital for designing more efficient synthetic routes in organic chemistry (Onyido & Hirst, 1991).
4. Exploring Vibrational Spectra
This compound is used in studies exploring the vibrational spectra of halobenzene cations. These studies provide valuable insights into molecular structures and are essential in fields like spectroscopy and physical chemistry (Kwon et al., 2002).
5. Formation of Meisenheimer Complexes
The formation of Meisenheimer complexes using this compound has been studied. These complexes have applications in various organic syntheses and understanding reaction pathways (Clark et al., 1985).
Safety and Hazards
Propiedades
IUPAC Name |
2-chloro-4-fluoro-1-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNS/c8-6-3-5(9)1-2-7(6)10-4-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFVJADZDGFVMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373953 | |
| Record name | 2-chloro-4-fluoro-1-isothiocyanatobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
362601-84-1 | |
| Record name | 2-chloro-4-fluoro-1-isothiocyanatobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (E)-3-[6-(benzyloxy)-2-naphthyl]-2-propenoate](/img/structure/B1363496.png)












